molecular formula C7H7NO B12909447 3-Azabicyclo[4.2.0]octa-1(6),4-dien-2-one CAS No. 82450-02-0

3-Azabicyclo[4.2.0]octa-1(6),4-dien-2-one

Cat. No.: B12909447
CAS No.: 82450-02-0
M. Wt: 121.14 g/mol
InChI Key: WXCVAKPVFPOUQO-UHFFFAOYSA-N
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Description

3-Azabicyclo[420]octa-1(6),4-dien-2-one is a nitrogen-containing heterocyclic compound This bicyclic structure consists of a six-membered ring fused to a four-membered ring, with a nitrogen atom incorporated into the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azabicyclo[4.2.0]octa-1(6),4-dien-2-one can be achieved through various synthetic routes. One common method involves the Ugi multicomponent reaction, which combines an isocyanide, an aldehyde, an amine, and a carboxylic acid to form the desired bicyclic structure . This reaction is typically carried out under mild conditions, making it an efficient and versatile approach.

Another method involves the photochemical transformation of enone-olefin systems. This approach utilizes [2+2] cycloaddition reactions to construct the bicyclic framework . The reaction conditions often include the use of ultraviolet light and specific catalysts to facilitate the cycloaddition process.

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The Ugi multicomponent reaction, due to its efficiency and mild conditions, is particularly suitable for large-scale production. Optimization of reaction parameters, such as temperature, solvent, and catalyst concentration, is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Azabicyclo[4.2.0]octa-1(6),4-dien-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, acids, and bases are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can result in a variety of functionalized derivatives, depending on the substituents introduced.

Comparison with Similar Compounds

3-Azabicyclo[4.2.0]octa-1(6),4-dien-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring structure and the presence of a nitrogen atom, which imparts distinct chemical and biological properties.

Properties

CAS No.

82450-02-0

Molecular Formula

C7H7NO

Molecular Weight

121.14 g/mol

IUPAC Name

3-azabicyclo[4.2.0]octa-1(6),4-dien-2-one

InChI

InChI=1S/C7H7NO/c9-7-6-2-1-5(6)3-4-8-7/h3-4H,1-2H2,(H,8,9)

InChI Key

WXCVAKPVFPOUQO-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C1C=CNC2=O

Origin of Product

United States

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